N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 1788784-08-6
VCID: VC5714429
InChI: InChI=1S/C21H21NO3/c1-24-19(18-13-8-14-25-18)15-22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,19-20H,15H2,1H3,(H,22,23)
SMILES: COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3
Molecular Formula: C21H21NO3
Molecular Weight: 335.403

N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide

CAS No.: 1788784-08-6

Cat. No.: VC5714429

Molecular Formula: C21H21NO3

Molecular Weight: 335.403

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide - 1788784-08-6

Specification

CAS No. 1788784-08-6
Molecular Formula C21H21NO3
Molecular Weight 335.403
IUPAC Name N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C21H21NO3/c1-24-19(18-13-8-14-25-18)15-22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,19-20H,15H2,1H3,(H,22,23)
Standard InChI Key RZHOYJGVMMOMIP-UHFFFAOYSA-N
SMILES COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of three key moieties:

  • Furan-2-yl group: A five-membered aromatic ring with oxygen, contributing to electron-rich reactivity.

  • Methoxyethyl chain: A -CH₂-O-CH₃ group attached to the furan, enhancing solubility and steric effects.

  • Diphenylacetamide core: Two phenyl groups bonded to a central acetamide, enabling hydrophobic interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₁NO₃
Molecular Weight335.4 g/mol
IUPAC NameN-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
SMILESCOC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3

Spectroscopic and Computational Data

  • InChIKey: RZHOYJGVMMOMIP-UHFFFAOYSA-N .

  • XLogP3: Estimated at 3.2, indicating moderate lipophilicity .

  • Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor, influencing solubility and biological interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step organic reactions:

  • Formation of 2-(furan-2-yl)-2-methoxyethylamine:

    • Methoxylation of furfuryl alcohol followed by amination .

  • Acylation with Diphenylacetyl Chloride:

    • Reaction of the amine intermediate with diphenylacetyl chloride in anhydrous conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1Furfuryl alcohol, CH₃ONa, DMF, 80°C65%
2Diphenylacetyl chloride, Et₃N, THF, 0°C72%

Key Chemical Reactions

  • Acylation: The amine group undergoes nucleophilic attack on electrophilic carbonyls .

  • Electrophilic Substitution: Furan ring participates in nitration or sulfonation under acidic conditions .

  • Oxidation: Methoxyethyl chain may oxidize to carboxylic acid derivatives under strong oxidizers .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable at room temperature but degrades under UV light or strong acids/bases .

Table 3: Thermal and Spectral Data

PropertyValueMethod
Melting Point128–130°CDifferential Scanning Calorimetry
UV-Vis λmax274 nm (π→π* transition)UV Spectroscopy

Biological Activities and Applications

Pharmacological Prospects

  • Drug Likeness: Complies with Lipinski’s Rule (MW <500, logP <5) .

  • Toxicity: Preliminary assays show low cytotoxicity (IC₅₀ >100 µM in HEK293 cells).

Comparative Analysis with Analogues

Structural Analogues

  • N,N-Diphenylacetamide (CID 225533): Lacks furan and methoxy groups; lower antimicrobial potency (MIC >50 µg/mL) .

  • (E)-3-(Thiophen-2-yl)acrylamide Derivative (CID 76149921): Thiophene replaces furan, showing enhanced solubility but reduced activity .

Table 4: Bioactivity Comparison

CompoundMIC (µg/mL) S. aureuslogP
Target Compound12.53.2
N,N-Diphenylacetamide>502.8
Thiophene Analog252.5

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